

RG2833: A Technical Guide to a Selective HDAC1 and HDAC3 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RG2833

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Abstract

RG2833 (also known as RGFP109) is a potent, brain-penetrant small molecule inhibitor of histone deacetylases (HDACs) with marked selectivity for HDAC1 and HDAC3.^[1] This technical guide provides a comprehensive overview of **RG2833**, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental applications. The information presented is intended to serve as a resource for researchers investigating the therapeutic potential of **RG2833** in neurodegenerative disorders, such as Friedreich's Ataxia, and oncology.^{[2][3]}

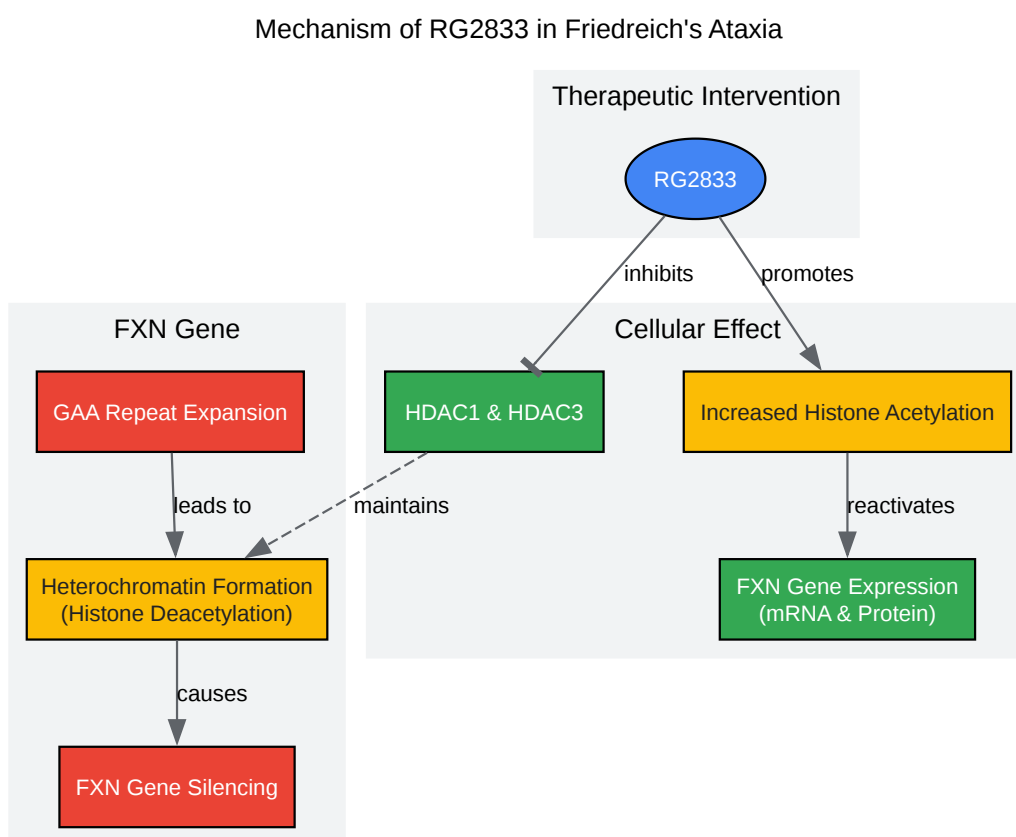
Core Properties and Mechanism of Action

RG2833 is a member of the pimelic diphenylamide class of HDAC inhibitors.^[4] Its primary mechanism of action involves the inhibition of Class I HDACs, specifically HDAC1 and HDAC3, which are crucial enzymes in the epigenetic regulation of gene expression.^[2] By inhibiting these enzymes, **RG2833** leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure.^[5] This "open" chromatin state allows for the transcriptional activation of genes that may have been silenced.^[6]

One of the most well-documented effects of **RG2833** is its ability to increase the expression of the frataxin (FXN) gene, which is silenced in Friedreich's Ataxia due to a GAA repeat

expansion.[4][7] By promoting histone acetylation at the FXN locus, **RG2833** restores frataxin mRNA and protein levels.[5][8]

Signaling Pathway: RG2833 Mechanism in Friedreich's Ataxia



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Caption: Mechanism of **RG2833** in restoring FXN gene expression.

Quantitative Data

The following tables summarize the key quantitative data for **RG2833** from various biochemical and cellular assays.

Table 1: Biochemical Potency of RG2833

Target	Assay Type	Value	Reference(s)
HDAC1	IC50 (Cell-free)	60 nM	[1] [4]
HDAC3	IC50 (Cell-free)	50 nM	[1] [4]
HDAC1	Ki	32 nM	[1] [4] [9]
HDAC3	Ki	5 nM	[1] [4] [9]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Cellular Activity of RG2833

Cell Type/Model	Assay	Concentration Range	Effect	Reference(s)
Friedreich's Ataxia (FRDA) Patient PBMCs	Frataxin mRNA Upregulation	1 - 10 μ M	Dose-dependent increase in FXN mRNA levels.	[4][8]
Friedreich's Ataxia (FRDA) Patient PBMCs	Frataxin Protein Upregulation	1 - 10 μ M	Increase in frataxin protein levels.	[4]
Diffuse Intrinsic Pontine Glioma (DIPG) Cell Lines	Cell Proliferation Suppression (MTS Assay)	5 - 10 μ M	Significant suppression of cell proliferation.	[3]
Diffuse Intrinsic Pontine Glioma (DIPG) Cell Lines	Apoptosis Induction	8 - 10 μ M	Induction of apoptosis measured by cPARP and cleaved caspase 3.	[3]
KIKI Mouse Model (FRDA)	In vivo Frataxin Upregulation	150 mg/kg	Correction of frataxin deficiency in brain and heart.	[1][10]
YG8R FRDA Mouse Model	In vivo Frataxin Upregulation	100 mg/kg (s.c.)	Increased frataxin protein expression in the brain.	[1]

PBMCs: Peripheral Blood Mononuclear Cells. s.c.: subcutaneous.

Experimental Protocols

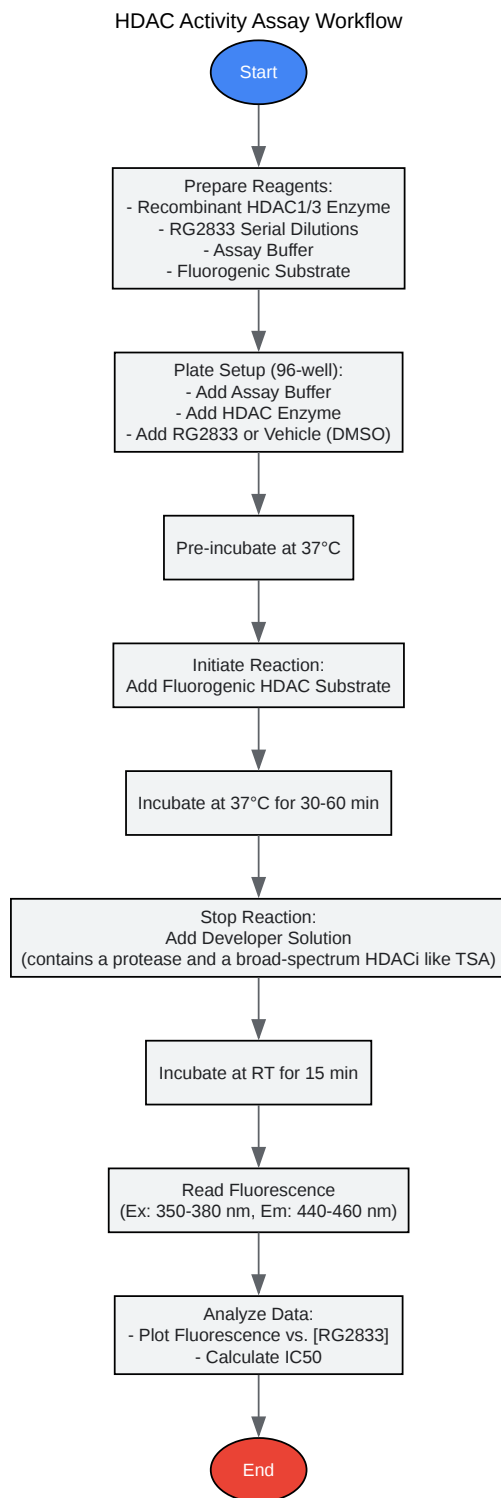
This section provides detailed methodologies for key experiments involving **RG2833**.

Preparation of RG2833 Stock and Working Solutions

- **In Vitro Stock Solution:** Prepare a high-concentration stock solution of **RG2833** (e.g., 10-40 mM) in dimethyl sulfoxide (DMSO).^{[10][11]} Store this stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.^[1]
- **In Vitro Working Solutions:** For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentrations (e.g., 1 to 10 µM).^[4] Ensure the final DMSO concentration in the culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.
- **In Vivo Formulation:** For administration in animal models, **RG2833** can be formulated in various vehicles. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.^{[1][9]} For example, a solution can be prepared by sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.^[1] Sonication or gentle warming may be required to ensure complete dissolution.^[9]

Fluorometric HDAC Activity Assay

This protocol is adapted from commercially available kits and is suitable for determining the IC₅₀ of **RG2833** against specific HDAC enzymes.



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Caption: Workflow for a fluorometric HDAC activity assay.

Methodology:

- **Reagent Preparation:** Prepare serial dilutions of **RG2833** in assay buffer. The final concentrations should span a range appropriate for IC50 determination (e.g., 1 nM to 10 μ M).
- **Reaction Setup:** In a 96-well microplate, add the assay buffer, the recombinant HDAC1 or HDAC3 enzyme, and the diluted **RG2833** or vehicle control (DMSO).
- **Enzyme Reaction:** Pre-incubate the plate at 37°C for 10-15 minutes. Initiate the deacetylase reaction by adding a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a quenched fluorescent group). Incubate at 37°C for 30-60 minutes.
- **Signal Development:** Stop the reaction by adding a developer solution. This solution typically contains a protease that cleaves the deacetylated substrate, releasing the fluorescent group, and a strong HDAC inhibitor like Trichostatin A to prevent further deacetylation. Incubate at room temperature for 15-30 minutes.
- **Data Acquisition:** Measure the fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
- **Data Analysis:** Plot the fluorescence intensity against the logarithm of the **RG2833** concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot for Frataxin and Histone Acetylation

Methodology:

- **Cell Lysis:** After treating cells (e.g., FRDA patient-derived fibroblasts or PBMCs) with **RG2833** for the desired time (e.g., 72 hours for frataxin protein), harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (e.g., 20-50 μ g) on a 4-12% Bis-Tris polyacrylamide gel.^{[7][12]} Transfer the separated proteins to a nitrocellulose or

PVDF membrane.

- Immunoblotting:
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody overnight at 4°C. Examples include:
 - Anti-Frataxin antibody (e.g., diluted 1:1,000).[\[7\]](#)[\[12\]](#)
 - Anti-acetyl-Histone H3 or H4 antibody.
 - Anti-total Histone H3 or a loading control like β -actin or GAPDH.
 - Wash the membrane three times with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP diluted 1:7,500) for 1 hour at room temperature.[\[7\]](#)[\[12\]](#)
- Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Frataxin mRNA

Methodology:

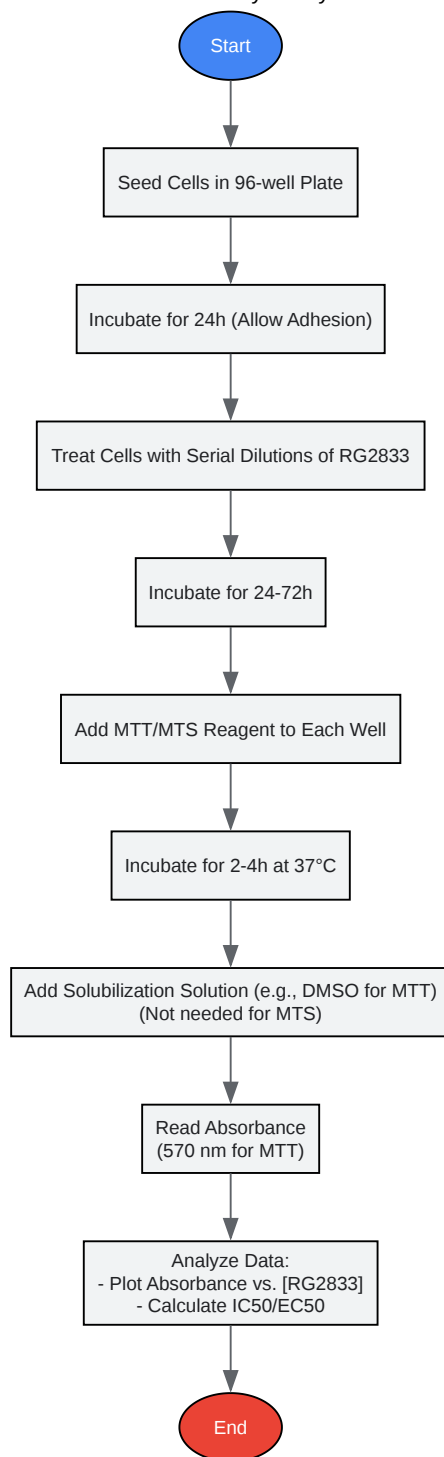
- Cell Treatment and RNA Isolation: Treat FRDA patient-derived cells with **RG2833** (e.g., 1-10 μ M) for a specified period (e.g., 48 hours).[\[4\]](#) Isolate total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA (e.g., 50 ng) using a reverse transcriptase kit.[\[4\]](#)

- **Real-Time PCR:** Perform real-time PCR using a TaqMan Gene Expression Assay for human FXN (e.g., Hs00175940_m1) and an endogenous control gene (e.g., GAPDH).[4] The reaction mixture typically includes the cDNA template, TaqMan master mix, and the specific gene expression assays.
- **Data Analysis:** Analyze the data using the comparative Ct ($\Delta\Delta C_t$) method to determine the relative fold change in FXN mRNA expression in **RG2833**-treated samples compared to vehicle-treated controls.

Cell Viability/Proliferation (MTT/MTS) Assay

This assay is used to assess the effect of **RG2833** on cell viability and proliferation, particularly in cancer cell lines.

MTT/MTS Cell Viability Assay Workflow



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Caption: Workflow for an MTT/MTS cell viability assay.

Methodology:

- **Cell Plating:** Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a range of **RG2833** concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only wells as a control.
- **MTT/MTS Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours at 37°C.^[13] Live cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.
- **Solubilization (for MTT):** If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.^[13]
- **Absorbance Reading:** Measure the absorbance at the appropriate wavelength (around 570 nm for MTT) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the drug concentration to determine the IC₅₀ value.

Conclusion

RG2833 is a well-characterized, selective inhibitor of HDAC1 and HDAC3 with significant preclinical evidence supporting its therapeutic potential, particularly in Friedreich's Ataxia. Its ability to cross the blood-brain barrier and modulate gene expression makes it a valuable tool for research in neurodegenerative diseases and oncology. The data and protocols provided in this guide offer a foundational resource for scientists and researchers aiming to further investigate the biological activities and therapeutic applications of **RG2833**.

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- To cite this document: BenchChem. [RG2833: A Technical Guide to a Selective HDAC1 and HDAC3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610454#rg2833-as-a-selective-hdac1-and-hdac3-inhibitor]

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